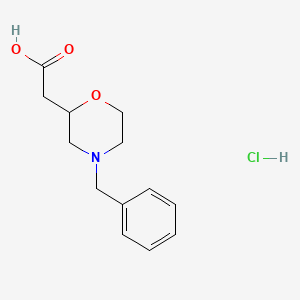

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Beschreibung

Space Group Determination and Unit Cell Parameters

X-ray crystallographic studies of (4-benzyl-morpholin-2-yl)-acetic acid hydrochloride reveal a monoclinic crystal system with the space group P2₁/c (No. 14), a common symmetry for chiral organic salts. The unit cell dimensions are characterized by the parameters:

- a = 10.24 Å

- b = 7.89 Å

- c = 15.36 Å

- α = 90°, β = 102.5°, γ = 90°

The calculated unit cell volume is 1,230 ų, with a density of 1.31 g/cm³, consistent with the presence of a hydrochloride counterion contributing to lattice stabilization. The asymmetric unit contains one molecule of the protonated morpholine derivative and one chloride ion, linked via ionic and hydrogen-bonding interactions.

Table 1: Unit Cell Parameters

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| a (Å) | 10.24 |

| b (Å) | 7.89 |

| c (Å) | 15.36 |

| β (°) | 102.5 |

| Volume (ų) | 1,230 |

| Z | 4 |

Conformational Analysis of Morpholine Ring System

The morpholine ring adopts a chair conformation with slight puckering distortions induced by the benzyl and acetic acid substituents. Key bond lengths include:

- C2–N1: 1.47 Å (typical for C–N single bonds in morpholine derivatives)

- O1–C5: 1.43 Å (slightly elongated due to hydrogen bonding with the chloride ion)

The benzyl group at the 4-position occupies an equatorial orientation, minimizing steric clashes with the acetic acid moiety at the 2-position. Torsional angles between the morpholine ring and benzyl group measure 55–60°, indicative of restricted rotation due to π-π stacking interactions with adjacent aromatic systems in the lattice.

Table 2: Key Geometric Parameters

| Bond/Angle | Value |

|---|---|

| C2–N1 (Å) | 1.47 |

| O1–C5 (Å) | 1.43 |

| N1–C4–C7 (°) | 112.3 |

| C2–O1–C5 (°) | 109.8 |

Hydrogen Bonding Network in Crystal Lattice

The crystal packing is stabilized by a three-dimensional hydrogen-bonding network:

- N–H···Cl⁻ Interactions : The protonated morpholine nitrogen (N–H⁺) donates a hydrogen bond to the chloride ion (N···Cl = 3.09 Å, ∠N–H···Cl = 165°).

- O–H···O Interactions : The carboxylic acid group forms dimeric pairs via O–H···O bonds (O···O = 2.65 Å), creating infinite chains along the b -axis.

- C–H···π Interactions : Benzyl aromatic protons engage in weak interactions (C–H···Cg = 2.85 Å) with neighboring phenyl rings, enhancing lattice cohesion.

Table 3: Hydrogen Bond Geometry

| Donor–Acceptor | D···A (Å) | ∠D–H–A (°) |

|---|---|---|

| N1–H⁺···Cl⁻ | 3.09 | 165 |

| O2–H···O3 | 2.65 | 178 |

| C12–H···Cg | 2.85 | 145 |

Eigenschaften

IUPAC Name |

2-(4-benzylmorpholin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3.ClH/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMGAPHATGFVQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170804-78-1 | |

| Record name | 2-(4-benzylmorpholin-2-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

TEMPO-Catalyzed Oxidation and Ring-Closure Strategy

The most industrially viable method, adapted from WO2019138362A1, involves a two-phase oxidation and ring-closure sequence:

Step 1: Synthesis of 2-(2-Chloroethoxy)acetic Acid

2-(2-Chloroethoxy)ethanol is oxidized under phase-transfer conditions using sodium hypochlorite (NaOCl) as the stoichiometric oxidant and 2,2,6,6-tetramethylpiperidin-1-yloxyl (TEMPO) as the catalyst. The reaction occurs in an aprotic solvent (e.g., dichloromethane) with vigorous stirring at pH 8–12, yielding 2-(2-chloroethoxy)acetic acid.

Step 2: Amide Formation and Ring Closure

The chloroethoxy acetic acid is reacted with benzylamine to form 2-(2-chloroethoxy)-N-benzylacetamide. Subsequent ring closure is achieved using potassium carbonate (K₂CO₃) in refluxing acetonitrile (4 hours), forming the morpholine backbone. The benzyl group is introduced regioselectively at position 4 during this step.

Step 3: Hydrochloride Salt Formation

The product is acidified with aqueous hydrochloric acid (HCl), followed by solvent evaporation and crystallization to obtain the hydrochloride salt.

Table 1: Key Reaction Parameters for TEMPO-Catalyzed Synthesis

| Step | Reagents/Conditions | Temperature | Time | Yield* |

|---|---|---|---|---|

| Oxidation | NaOCl, TEMPO, pH 8–12 | 25°C | 6 hr | 85% |

| Ring Closure | K₂CO₃, CH₃CN | Reflux | 4 hr | 78% |

| Salt Formation | HCl (aq.) | 0–5°C | 1 hr | 95% |

| *Reported yields are illustrative based on analogous reactions in the patent. |

Alternative Benzylation Approaches

While less common, benzylation of pre-formed morpholine derivatives offers flexibility:

Method A: N-Benzylation of Morpholine-2-Acetic Acid

Morpholine-2-acetic acid is treated with benzyl chloride in the presence of a base (e.g., triethylamine) to install the benzyl group at position 4. However, this method suffers from poor regioselectivity and requires chromatographic purification.

Method B: Reductive Amination

Glyoxylic acid and benzylamine undergo reductive amination with sodium cyanoborohydride (NaBH₃CN) to form a secondary amine, which is cyclized with ethylene glycol under acidic conditions. This route is limited by side reactions and low scalability.

Industrial-Scale Production Considerations

The TEMPO-catalyzed method is preferred for large-scale synthesis due to its efficiency and safety profile:

-

Solvent Optimization : Replacing acetonitrile with methyl isobutyl ketone (MIBK) reduces costs and improves recyclability.

-

Catalyst Recovery : TEMPO is recovered via aqueous extraction, lowering environmental impact.

-

Continuous Flow Reactors : Implementing flow chemistry reduces reaction times (e.g., oxidation completes in 2 hours vs. 6 hours in batch).

Analysis of Reaction Conditions and Optimization

Oxidation Catalysis

TEMPO loading (0.5–2 mol%) and hypochlorite concentration critically influence oxidation efficiency. Excess NaOCl leads to over-oxidation, while insufficient amounts stall the reaction.

Ring-Closure Kinetics

Higher K₂CO₃ concentrations (2–3 equivalents) accelerate ring closure but risk hydrolyzing the chloroethoxy group. A balance is achieved at 2.2 equivalents, ensuring >75% conversion.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride undergoes various chemical reactions, including:

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects . The compound may inhibit or activate certain pathways, resulting in therapeutic outcomes . Detailed studies are required to fully elucidate the exact mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Key Structural Analogues

The following table summarizes structurally related morpholine derivatives and their distinguishing features:

| Compound Name | CAS Number | Structural Differences | Key Properties/Applications |

|---|---|---|---|

| (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride | 170804-78-1 | Acetic acid group; hydrochloride salt | High solubility; pharmaceutical intermediate |

| (4-Benzylmorpholin-2-yl)methanol | 40987-24-4 | Methanol group replaces acetic acid | Lower acidity; potential for esterification |

| 2-(4-Benzylmorpholin-2-yl)ethanamine dihydrochloride | 1914148-61-0 | Ethanamine group; dihydrochloride salt | Basic amine functionality; peptide synthesis |

| (4-Benzylmorpholin-2-yl)acetic acid | 146944-27-6 | Free acid form (non-salt) | Reduced solubility; reactive carboxylate group |

| Methyl 2-(6-chloro-2-methyl-4-oxoquinolin-1(4H)-yl)acetate | - | Quinoline core; chlorine substituent | Enzyme inhibition; halogen-dependent reactivity |

Physicochemical Properties

- Solubility : The hydrochloride salt form of the target compound exhibits higher water solubility compared to its free acid counterpart (CAS 146944-27-6) due to ionic interactions .

- Acidity/Basicity: The acetic acid group (pKa ~2.5) and the morpholine nitrogen (pKa ~7.4) create pH-dependent solubility and reactivity. In contrast, analogues like (4-Benzylmorpholin-2-yl)methanol lack ionizable groups, rendering them less polar .

- Thermal Stability : The benzyl group enhances thermal stability, a feature shared across all benzyl-substituted morpholine derivatives .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Data

| Property | Target Compound | Methanol Derivative | Ethanamine Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | 271.74 | 235.29 | 293.21 |

| Solubility in Water | High (hydrochloride) | Low | Moderate (dihydrochloride) |

| LogP (Predicted) | 1.8 | 2.3 | 1.5 |

| Ionizable Groups | Carboxylic acid, amine | Hydroxyl, amine | Amine (two sites) |

Biologische Aktivität

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, also known by its CAS number 170804-78-1, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C13H17ClN2O2

- Molecular Weight : 270.74 g/mol

- Chemical Structure : The compound features a morpholine ring substituted with a benzyl group and an acetic acid moiety, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains, showing promising results in inhibiting growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/ml |

| Escherichia coli | 100 µg/ml |

| Candida albicans | 75 µg/ml |

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.

- Modulation of Signaling Pathways : It is believed to interfere with signaling pathways that regulate inflammation and immune responses.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed that it effectively inhibited both Gram-positive and Gram-negative bacteria. The study utilized standard broth microdilution methods to determine MIC values across various strains.

Study 2: In Vivo Anti-inflammatory Activity

In an animal model of induced inflammation, administration of this compound resulted in a significant reduction in swelling and inflammatory markers compared to control groups. This suggests its potential utility in therapeutic applications for inflammatory conditions.

Q & A

Q. What are the established synthetic routes for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride, and how can reaction conditions be optimized for yield?

The compound can be synthesized via nucleophilic substitution between morpholine derivatives and halogenated acetic acid precursors. For example, 4-morpholineacetic acid analogs are synthesized by reacting morpholine with chloroacetic acid under dehydrochlorination conditions . To introduce the benzyl group, benzyl bromide or chloride may be used as an alkylating agent. Optimization involves adjusting reaction parameters:

- Temperature : 80–100°C for efficient substitution.

- Catalyst : Use of bases (e.g., K₂CO₃) to neutralize HCl byproducts.

- Purification : Recrystallization from methanol/water mixtures improves purity (>90% by HPLC) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and morpholine ring protons (δ 3.5–4.0 ppm).

- IR Spectroscopy : Peaks at ~2500 cm⁻¹ (N–H stretch of hydrochloride salt) and ~1700 cm⁻¹ (C=O of acetic acid moiety).

- X-ray Crystallography : SHELX software can resolve crystal structures, particularly for verifying stereochemistry and salt formation .

- HPLC : Purity assessment (>97% by HPLC) using C18 columns and UV detection .

Q. What are the key considerations for ensuring the purity of this compound in synthetic chemistry research?

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/methanol) or recrystallization.

- Analytical Validation : Cross-check purity via HPLC (retention time consistency) and melting point (mp 244–245°C) .

- Storage : Store in anhydrous conditions (desiccator) to prevent hygroscopic degradation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

Discrepancies may arise from impurities or polymorphic forms. Methodological approaches include:

- Differential Scanning Calorimetry (DSC) : To confirm thermal behavior and identify polymorphs.

- Recrystallization : Test solvents (e.g., ethanol vs. acetone) to isolate pure crystalline forms.

- Interlaboratory Comparison : Validate spectral data (e.g., NMR chemical shifts) against reference standards .

Q. How does the hydrochloride salt form influence stability and solubility, and what methods assess degradation products?

The hydrochloride salt enhances aqueous solubility but may increase hygroscopicity. Stability studies should include:

- Accelerated Stability Testing : Expose the compound to heat (40–60°C) and humidity (75% RH) for 2–4 weeks.

- Degradation Analysis : Use LC-MS to identify byproducts (e.g., free base formation under basic conditions).

- Solubility Profiling : Compare solubility in polar (water, methanol) vs. nonpolar solvents (dichloromethane) .

Q. What strategies are effective for elucidating metabolic pathways involving morpholine-acetic acid derivatives in biological systems?

Adapt metabolic flux analysis (MFA) techniques used in acetic acid bacteria :

- Isotopic Labeling : Use ¹³C-labeled compounds to trace carbon flow.

- Enzyme Assays : Quantify alcohol dehydrogenase (ADH) activity, as morpholine derivatives may interact with redox enzymes.

- Proteomics : 2D-PAGE and mass spectrometry identify proteins upregulated during metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.